molecular formula C10H11ClN2S B11882742 2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]

2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]

Katalognummer: B11882742
Molekulargewicht: 226.73 g/mol
InChI-Schlüssel: MMVFQRCIKDWPAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound has a molecular formula of C10H11ClN2S and a molecular weight of 226.73 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable thieno[3,2-d]pyrimidine derivative with a cyclobutane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

Wissenschaftliche Forschungsanwendungen

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro linkage and the presence of the chloro and methyl groups contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-d]pyrimidine]
  • 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]

Uniqueness

2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is unique due to its specific spiro linkage and the presence of both chloro and methyl substituents. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C10H11ClN2S

Molekulargewicht

226.73 g/mol

IUPAC-Name

2-chloro-4-methylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane]

InChI

InChI=1S/C10H11ClN2S/c1-6-8-7(13-9(11)12-6)5-10(14-8)3-2-4-10/h2-5H2,1H3

InChI-Schlüssel

MMVFQRCIKDWPAO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC(=N1)Cl)CC3(S2)CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.